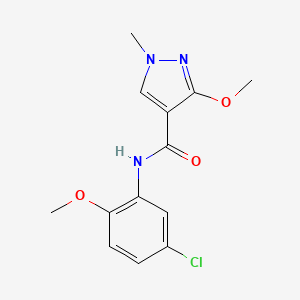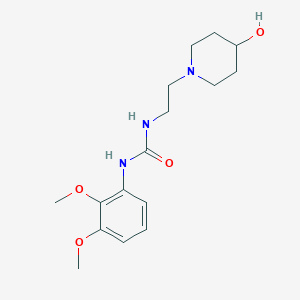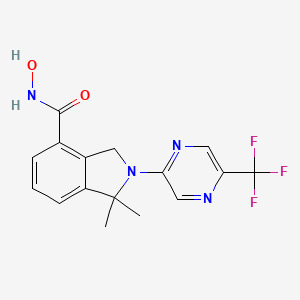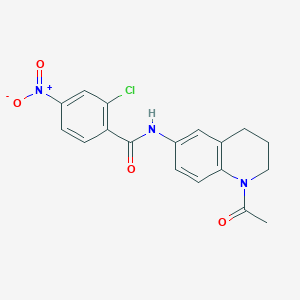![molecular formula C12H9N3O B2679937 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole CAS No. 314268-36-5](/img/structure/B2679937.png)
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole
Descripción general
Descripción
“5-[4-(1H-imidazol-1-yl)phenyl]isoxazole” is a chemical compound with the molecular formula C12H9N3O . It has been used in the synthesis of metal (II) complexes, which have been structurally characterized by single-crystal X-ray diffraction .
Synthesis Analysis
Based on the information available, “5-[4-(1H-imidazol-1-yl)phenyl]isoxazole” has been used in the synthesis of metal (II) complexes. These complexes were formulated as PbL2 (H2O) (1) and ML2 (H2O)4·2H2O (M = Ni 2 and Co 3) and were synthesized and structurally characterized by single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “5-[4-(1H-imidazol-1-yl)phenyl]isoxazole” has been characterized by single-crystal X-ray diffraction in the synthesis of metal (II) complexes .Physical And Chemical Properties Analysis
“5-[4-(1H-imidazol-1-yl)phenyl]isoxazole” has a molecular weight of 211.22 . It has a predicted boiling point of 423.6±28.0 °C and a predicted density of 1.26±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Agents
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activity .
Anticancer Research
In the field of oncology, 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways. This makes it a promising candidate for the development of new anticancer drugs .
Coordination Chemistry
This compound is also used in coordination chemistry to create novel coordination polymers. These polymers have unique structural properties that make them useful in various applications, including catalysis, gas storage, and separation technologies. The ability of 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole to form stable complexes with metal ions is a key feature in this research area .
Photoluminescent Materials
Research has shown that 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole can be used to develop photoluminescent materials. These materials have applications in optoelectronic devices, such as light-emitting diodes (LEDs) and display technologies. The compound’s ability to emit light when excited by a specific wavelength makes it valuable in this field .
Drug Delivery Systems
In pharmaceutical research, 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole is being explored as a component of drug delivery systems. Its chemical properties allow it to be used in the design of carriers that can deliver drugs to specific targets within the body, improving the efficacy and reducing the side effects of treatments .
Mecanismo De Acción
Target of Action
It is known that many compounds containing the indole nucleus, which is similar to the imidazole ring in this compound, bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
5-(4-imidazol-1-ylphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-3-11(15-8-7-13-9-15)4-2-10(1)12-5-6-14-16-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLRBASXQHDSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)
![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2679862.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2679863.png)
![(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2679864.png)


![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)

![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2679877.png)